1,2-Dithiolane

Physical organic chemistry Structural biology Dynamic covalent chemistry

1,2-Dithiolane is a five-membered cyclic disulfide heterocycle (S2(CH2)3) characterized by a strained S–S bond with a CSSC dihedral angle constrained to approximately 27°, compared to ~90° in acyclic disulfides. This geometric constraint imposes approximately 16–30 kcal/mol of ring strain energy, which underpins its enhanced chemical reactivity in ring-opening, thiol-disulfide exchange, and polymerization processes.

Molecular Formula C3H6S2
Molecular Weight 106.21 g/mol
CAS No. 557-22-2
Cat. No. B1197483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiolane
CAS557-22-2
Synonyms1,2-dithiolane
Molecular FormulaC3H6S2
Molecular Weight106.21 g/mol
Structural Identifiers
SMILESC1CSSC1
InChIInChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2
InChIKeyMUZIZEZCKKMZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,2-Dithiolane (CAS 557-22-2) Technical Specifications and Scientific Utility


1,2-Dithiolane is a five-membered cyclic disulfide heterocycle (S2(CH2)3) characterized by a strained S–S bond with a CSSC dihedral angle constrained to approximately 27°, compared to ~90° in acyclic disulfides [1]. This geometric constraint imposes approximately 16–30 kcal/mol of ring strain energy, which underpins its enhanced chemical reactivity in ring-opening, thiol-disulfide exchange, and polymerization processes [2]. Unlike its six-membered analog 1,2-dithiane or its structural isomer 1,3-dithiolane, the parent 1,2-dithiolane scaffold serves as a foundational building block for synthesizing functionalized derivatives with tailored photophysical and dynamic covalent properties [3]. Its CAS registry is 557-22-2, with a molecular weight of 106.21 g/mol, a boiling point of 150.5 ± 7.0 °C (at 760 mmHg), and a calculated LogP of approximately 2.25 [4].

Why 1,2-Dithiolane Cannot Be Replaced by 1,3-Dithiolane or 1,2-Dithiane in Research Applications


Generic substitution among dithiolane isomers or ring-size analogs is scientifically invalid due to fundamental differences in electronic structure and reactivity. The 1,2-isomer contains a highly strained vicinal disulfide bond (CSSC dihedral angle ~27°) that renders it uniquely susceptible to nucleophilic ring-opening, thiol-disulfide exchange, and radical-mediated polymerization [1]. In contrast, 1,3-dithiolane lacks a disulfide bond entirely and functions as an inert protecting group for carbonyls under a wide range of conditions [2]. The six-membered analog 1,2-dithiane exhibits markedly lower ring strain (dihedral angle ~60°) and correspondingly slower reaction kinetics in thiolate-disulfide interchange reactions (approximately 650-fold slower than 1,2-dithiolane) [3]. These structural differences translate directly into distinct performance characteristics in dynamic covalent materials, polymer synthesis, and biological probe development, making compound selection non-interchangeable for applications requiring the specific reactivity profile of the 1,2-dithiolane scaffold [4].

Quantitative Differentiation Evidence: 1,2-Dithiolane Versus Structural Analogs and Alternatives


Ring Strain and Geometric Distortion Differentiate 1,2-Dithiolane from 1,2-Dithiane and Acyclic Disulfides

The defining structural feature of 1,2-dithiolane is its highly constrained CSSC dihedral angle of approximately 27°, compared to ~90° for acyclic disulfides and ~60° for 1,2-dithiane [1]. This geometric distortion produces a disulfide bond length of 2.088–2.096 Å, which is significantly elongated relative to the typical disulfide bond length of ~2.044 Å observed in unstrained systems [2]. The resulting torsional strain, estimated at 16–30 kcal/mol, arises from repulsive four-electron interactions between the fully occupied non-bonding orbitals on the adjacent sulfur atoms [3]. This stereoelectronic effect is absent in the six-membered 1,2-dithiane analog and in 1,3-dithiolane, which contains no disulfide bond, establishing 1,2-dithiolane as a unique scaffold for applications requiring facile S–S bond cleavage under mild conditions [4].

Physical organic chemistry Structural biology Dynamic covalent chemistry

Nucleophilic Ring-Opening Kinetics: 1,2-Dithiolane Reacts 5,000× Faster Than Acyclic Disulfides

In nucleophilic substitution reactions, 1,2-dithiolane exhibits dramatically accelerated kinetics relative to acyclic disulfides. The reaction rate of 1,2-dithiolane with the butylthiolate anion was measured to be approximately 5,000 times greater than that of dibutyl disulfide under identical conditions [1]. This rate enhancement is a direct consequence of the release of ring strain energy (16–30 kcal/mol) upon S–S bond cleavage, which lowers the activation barrier for nucleophilic attack [2]. Furthermore, in thiolate-disulfide interchange reactions, 1,2-dithiolane reacts approximately 650 times faster than its six-membered analog 1,2-dithiane, and significantly faster than the seven-membered 1,2-dithiepane [3]. The regioselectivity of thiolate attack on substituted 1,2-dithiolanes has been characterized: the nucleophile reacts specifically at the secondary sulfur atom, with subsequent thiolate migration equilibrating within ~20 milliseconds at room temperature to a 3:2 ratio favoring the secondary dichalcogenide [4].

Reaction kinetics Organic synthesis Polymer chemistry

Radical-Mediated Homopolymerization Enables High Refractive Index Materials with Low Shrinkage

The radical-mediated ring-opening homopolymerization of 1,2-dithiolane-functionalized monomers proceeds with an overall reaction enthalpy (ΔHp) of 18 ± 1 kJ/mol and achieves monomer conversion exceeding 90% within 60 seconds under photoinitiated conditions [1]. This polymerization is characterized by exceptionally low volume shrinkage of 10.6 ± 0.3 cm³/mol of dithiolane, which is substantially lower than shrinkage values reported for conventional methacrylate-based photopolymerizations (typically 20–25 cm³/mol) [2]. The resulting poly(1,2-dithiolane) materials exhibit a significant bulk refractive index increase of 0.030 ± 0.003 upon polymerization, enabling the fabrication of high-performance holographic diffraction gratings with a peak-to-mean refractive index modulation (Δn) of 0.008 and negligible birefringence and haze [3]. In contrast, the six-membered 1,2-dithiane scaffold cannot undergo homopolymerization under these conditions due to insufficient ring strain, and instead requires copolymerization with activated comonomers such as acrylates or styrenes [4].

Polymer chemistry Optical materials Holography

Photoinduced Dynamic Crosslinking Enables Multi-Responsive Hydrogels Inaccessible with 1,2-Dithiane or 1,3-Dithiolane

1,2-Dithiolanes function as dynamic covalent photocrosslinkers that undergo initiator-free, light-induced ring-opening photopolymerization under physiological conditions to form disulfide-crosslinked hydrogels [1]. This capability is unique to the 1,2-dithiolane scaffold and cannot be replicated by 1,2-dithiane (insufficient ring strain for homopolymerization) or 1,3-dithiolane (lacks a disulfide bond). The resulting hydrogels exhibit multiple photoinduced dynamic responses including stress relaxation, on-demand stiffening, softening, and network functionalization using a single chemistry platform [2]. Crucially, this crosslinking strategy enables cell encapsulation under physiological conditions without requiring cytotoxic photoinitiators, a significant advantage over conventional acrylate-based hydrogel systems that typically require initiator concentrations of 0.1–1.0 wt% [3]. In a recent application, light-responsive 1,2-dithiolane units attached to linear polyglycerol sulfate backbones enabled spatially resolved hydrogel formation and direct crosslinking with native mucin proteins to construct mucus-mimetic materials with tunable viscoelastic properties controlled by light exposure time and dithiolane loading [4].

Biomaterials Tissue engineering Dynamic covalent chemistry

Antitumor Efficacy of 1,2-Dithiolane-Derived KF22678 Exceeds Cisplatin and Adriamycin in Xenograft Models

KF22678, a thioester derivative containing the 1-oxo-1,2-dithiolane-3-one moiety, was evaluated against human carcinoma xenografts and demonstrated significantly higher antitumor efficacy than the clinical standard cisplatin [1]. In head-to-head in vivo comparisons, KF22678 exhibited more potent antitumor activity than adriamycin (ADM) against A2780/ADM (adriamycin-resistant ovarian carcinoma) and KB/MRP (multidrug resistance-associated protein-overexpressing) xenograft models [2]. Notably, KF22678 displayed low cross-resistance against drug-resistant cell lines overexpressing MDR1 or MRP, in contrast to many conventional chemotherapeutics that show reduced efficacy in multidrug-resistant tumors [3]. The mechanism of action involves glutathione-dependent activation leading to DNA single-strand breaks, as evidenced by the observation that pretreatment with DL-buthionine sulfoximine (BSO), which depletes intracellular glutathione, significantly reduced both DNA damage and antitumor activity of KF22678 [4]. In contrast, structurally related 1,2-dithiolan-3-one derivatives lacking the 1-oxide functionality did not display significant antitumor or cytotoxic activity in vitro, underscoring the critical role of the oxidized dithiolane pharmacophore [5].

Medicinal chemistry Oncology Drug development

Validated Application Scenarios for 1,2-Dithiolane in Research and Industrial Procurement


High-Performance Holographic Recording Media and Optical Waveguides

1,2-Dithiolane-functionalized monomers are uniquely suited for fabricating high refractive index, low birefringence photopolymers used in holographic data storage and waveguide applications. The homopolymerization achieves >90% monomer conversion within 60 seconds with an enthalpy of 18 ± 1 kJ/mol, producing materials with a bulk refractive index increase of 0.030 ± 0.003 and peak-to-mean refractive index modulation (Δn) of 0.008 [1]. The exceptionally low polymerization shrinkage of 10.6 ± 0.3 cm³/mol dithiolane—approximately half that of methacrylate-based systems—ensures dimensional stability critical for maintaining holographic fringe fidelity [2]. In contrast, 1,2-dithiane cannot undergo homopolymerization due to insufficient ring strain, requiring copolymerization with acrylates that compromises optical performance [3].

Initiator-Free Photocrosslinkable Hydrogels for 3D Cell Culture and Tissue Engineering

The inherent photoresponsivity of the 1,2-dithiolane disulfide bond enables initiator-free hydrogel formation under physiological conditions, eliminating cytotoxic photoinitiators that compromise cell viability in 3D culture systems [1]. This capability cannot be replicated with 1,2-dithiane (insufficient strain for homopolymerization) or 1,3-dithiolane (lacks disulfide functionality). The resulting hydrogels support multiple dynamic transformations—including stress relaxation, on-demand stiffening, softening, and network functionalization—using a single chemistry platform triggered by light, radicals, or reducing agents [2]. Recent applications include mucus-mimetic hydrogels where 1,2-dithiolane units on polyglycerol sulfate backbones crosslink with native mucin proteins to create tunable viscoelastic materials with spatially resolved gelation controlled by UV exposure [3].

Synthesis of Degradable Polymers with Cleavable Disulfide Backbones

1,2-Dithiolane monomers undergo radical-mediated ring-opening polymerization to produce poly(disulfide)s with cleavable S–S bonds distributed along the polymer backbone, enabling stimuli-responsive degradation under reducing conditions [1]. The low polymerization enthalpy (ΔHp = −18 kJ/mol) imparts a low ceiling temperature, allowing controlled depolymerization and chemical recycling to monomer under mild thermal conditions [2]. While 1,2-dithiane derivatives can copolymerize with vinyl acetate to introduce degradable units, they cannot undergo homopolymerization, limiting the density of cleavable linkages achievable in the final material [3]. For applications requiring high disulfide loading for rapid degradation, the 1,2-dithiolane scaffold provides a decisive advantage in backbone cleavability.

Development of Anticancer Therapeutics Targeting Multidrug-Resistant Tumors

The 1-oxo-1,2-dithiolane-3-one moiety, as exemplified in the leinamycin derivative KF22678, constitutes a validated pharmacophore with demonstrated in vivo efficacy against human lung, colon, ovarian, and prostate carcinoma xenografts [1]. KF22678 exhibited significantly higher antitumor activity than cisplatin and was more potent than adriamycin in A2780/ADM and KB/MRP multidrug-resistant models, with low cross-resistance against MDR1- and MRP-overexpressing cell lines [2]. The glutathione-dependent activation mechanism, leading to DNA single-strand breaks, distinguishes this scaffold from platinum-based agents and anthracyclines [3]. In contrast, structurally related 1,2-dithiolan-3-one derivatives lacking the 1-oxide functionality showed no significant antitumor activity, highlighting the critical structure-activity relationship that must guide procurement of building blocks for medicinal chemistry programs .

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